3-Bromomethyl-1,5,5-trimethylhydantoin
Overview
Description
3-Bromomethyl-1,5,5-trimethylhydantoin is not directly mentioned in the provided papers; however, compounds with similar structures and reactivity, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) and related N-halogenated compounds, are extensively discussed. These compounds are used for bromination reactions in organic synthesis, indicating the potential utility of 3-Bromomethyl-1,5,5-trimethylhydantoin in similar contexts .
Synthesis Analysis
The synthesis of brominated compounds often involves the use of N-halogenated reagents like DBH. For instance, DBH has been used for the bromination of aromatic compounds, which suggests that 3-Bromomethyl-1,5,5-trimethylhydantoin could be synthesized through similar halogenation reactions . Additionally, the synthesis of highly substituted cyclohexanes using bromination reagents indicates the possibility of synthesizing complex brominated structures, which could be relevant for the synthesis of 3-Bromomethyl-1,5,5-trimethylhydantoin .
Molecular Structure Analysis
While the molecular structure of 3-Bromomethyl-1,5,5-trimethylhydantoin is not directly analyzed, the structure of similar brominated compounds has been characterized using techniques like NMR, FT-IR spectroscopy, and X-ray crystallography . These methods could be applied to determine the molecular structure of 3-Bromomethyl-1,5,5-trimethylhydantoin, providing insights into its stereochemistry and electronic properties.
Chemical Reactions Analysis
The reactivity of brominated compounds is well-documented, with DBH being used as a bromine source and oxidant in the synthesis of α-bromo ketones and α-amino ketones from alkenes . The presence of a bromomethyl group in 3-Bromomethyl-1,5,5-trimethylhydantoin suggests that it could participate in similar electrophilic addition reactions. Moreover, the use of DBH for bromination at specific positions on nucleosides demonstrates the regioselectivity that can be achieved with these reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromomethyl-1,5,5-trimethylhydantoin can be inferred from related compounds. For example, the solubility of DBH in aprotic solvents and its reactivity in the presence of strong acids or Lewis acids provide a basis for predicting the behavior of 3-Bromomethyl-1,5,5-trimethylhydantoin under similar conditions . Additionally, the formation of halogen bonds and hydrogen bonds in the solid state of a related brominated compound suggests that 3-Bromomethyl-1,5,5-trimethylhydantoin may also exhibit these interactions .
Scientific Research Applications
Mechanistic Insights and Chemical Reactions
Chlorine Rearrangements in Trimethyl-Substituted N-Chlorohydantoins : A study explored the mechanisms for chlorine rearrangements in compounds closely related to 3-Bromomethyl-1,5,5-trimethylhydantoin, such as 1-chloro-3,5,5-trimethylhydantoin. It highlighted two novel hydrogen atom transfer reaction mechanisms, shedding light on the stability and reactivity of these compounds under UV irradiation (McCann et al., 2012).
Aromatic Bromination with Hydantoin Derivatives : Another study reported the use of 1,3-dibromo-5,5-dimethylhydantoin for brominating various aromatic derivatives, a process relevant to the properties and reactivity of similar hydantoin derivatives (Chassaing et al., 1997).
Halogen Bond Activation in Organic Synthesis : A research highlighted the use of 3-iodo-1,5,5-trimethylhydantoin for iodination of benzylic hydrocarbons, showcasing the catalytic potential of hydantoin derivatives in synthetic organic chemistry (Combe et al., 2017).
Specific Binding and Molecular Interactions
- Hydrogen Bonding Interactions of Substituted Hydantoins : A study on diphenylhydantoin and other substituted hydantoins demonstrated specific binding to 9-ethyladenine, implying potential applications in molecular recognition and drug design (Jones & Kemp, 1974).
Synthetic Methodologies and Novel Compounds
Synthesis of Highly Substituted Cyclohexanes : Research into the synthesis of 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes highlights the chemical versatility and reactivity of bromomethyl-substituted compounds in creating complex molecular structures (Hofmann et al., 2006).
Coordination Equilibria with Gold Ions : A study evaluated the formation constants of gold complexes with hydantoin derivatives, suggesting applications in coordination chemistry and material science (Ohtani et al., 2005).
Safety And Hazards
Future Directions
The antimicrobial compounds 1-chloro-3,5,5-trimethylhydantoin and 3-chloro-1,5,5-trimethylhydantoin have been synthesized and examined via a joint experimental and computational study . The measured rate of loss of oxidative chlorine in the absence and presence of exposure to UVA irradiation determined 2 to be less stable than 1 . An interesting migration reaction was observed during UVA irradiation that featured the production of chlorine rearrangement and dechlorinated compounds . This could open up new directions for future research.
properties
IUPAC Name |
3-(bromomethyl)-1,5,5-trimethylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O2/c1-7(2)5(11)10(4-8)6(12)9(7)3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKDOFXVZYMKAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1C)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448881 | |
Record name | 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomethyl-1,5,5-trimethylhydantoin | |
CAS RN |
159135-61-2 | |
Record name | 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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